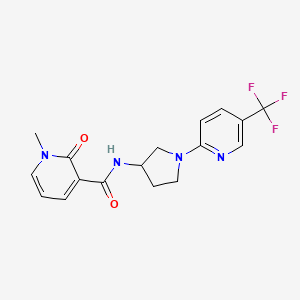
1-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N4O2 and its molecular weight is 366.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential pharmacological applications. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- A dihydropyridine core, which is known for its role in calcium channel modulation.
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A pyrrolidine moiety contributing to its interaction with biological targets.
Molecular Formula
The molecular formula is C25H22F3N5O4 with a molecular weight of approximately 545.53 g/mol.
Research indicates that compounds related to dihydropyridines often exhibit various biological activities through multiple mechanisms:
- Calcium Channel Modulation : Dihydropyridines typically act as calcium channel blockers, influencing vascular smooth muscle relaxation and cardiac function.
- Phosphodiesterase Inhibition : Some derivatives have shown potential in inhibiting phosphodiesterases (PDEs), which play a crucial role in cyclic nucleotide signaling pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have been conducted to assess the compound's effectiveness against various cellular targets. Key findings include:
- PDE Inhibition : The compound demonstrated significant inhibition of PDE4D with an IC50 value in the low micromolar range, indicating its potential for treating inflammatory diseases .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 1-Methyl-2-Oxo... | PDE4D | 0.39 |
| Related Compound | PDE4B | 0.19 |
In Vivo Studies
Animal models have provided insights into the therapeutic potential of this compound:
- Antitumor Activity : In studies involving cancer models, the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting its utility in cancer therapy .
| Study Type | Model | Outcome |
|---|---|---|
| Antitumor | MDA-MB-231 Xenograft | Reduced tumor growth |
| Anti-inflammatory | Guinea Pig Airway Model | Decreased eosinophilia |
Case Studies
Several case studies have highlighted the clinical relevance of similar compounds:
- Chronic Obstructive Pulmonary Disease (COPD) : A related compound was shown to improve airway function by reducing TNF-alpha levels in guinea pigs, indicating potential applications for respiratory diseases .
- Cancer Treatment : Research on dihydropyridine derivatives revealed their ability to inhibit specific signaling pathways involved in tumor progression, supporting further investigation into their anticancer properties .
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-23-7-2-3-13(16(23)26)15(25)22-12-6-8-24(10-12)14-5-4-11(9-21-14)17(18,19)20/h2-5,7,9,12H,6,8,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUVIZMPXIBHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













